![molecular formula C14H17NO4 B2600096 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide CAS No. 1421489-90-8](/img/structure/B2600096.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide” is a chemical compound that has been found to have potential therapeutic applications . The substituted cinnamides, to which this compound belongs, have been identified as potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides were designed and synthesized via a Pd-catalyzed C-N cross-coupling . This method could potentially be adapted for the synthesis of “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide”.Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-benzodioxole ring system . This structure is common in many bioactive compounds and is known to contribute to their therapeutic effects .Aplicaciones Científicas De Investigación
Electrochemical Sensors and Heavy Metal Detection
The compound has been investigated for its electrochemical properties. Specifically, it was used to develop a sensitive and selective lead (Pb²⁺) sensor. A thin layer of the compound was deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF). This approach enables reliable detection of the carcinogenic heavy metal ion, lead .
Anticancer Activity
Researchers have explored the anticancer potential of compounds related to this structure. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties were synthesized. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Drug Design and QSAR Studies
Substituted cinnamides, including compounds based on this structure, have been designed for potential drug development. Quantitative Structure-Activity Relationship (QSAR) studies play a crucial role in optimizing drug potency. Researchers find these studies valuable for designing more potent drugs .
Organic Synthesis
The compound has applications in organic synthesis. It serves as a building block for creating more complex molecules. Researchers have used it in the synthesis of various derivatives and functionalized compounds .
Computational Spectroscopy
The compound’s molecular properties have been investigated using computational methods. These studies provide insights into its electronic structure, vibrational modes, and other spectroscopic features .
Direcciones Futuras
The search results suggest that “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide” and similar compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-11(5-6-15-14(17)9-1-2-9)10-3-4-12-13(7-10)19-8-18-12/h3-4,7,9,11,16H,1-2,5-6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBCHVRCTGXQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

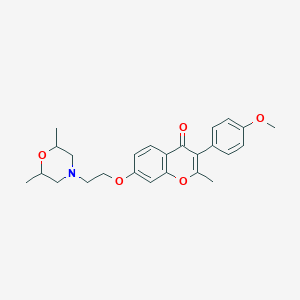
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-(4-methylphenyl)sulfanylpyridine-3-carbohydrazide](/img/structure/B2600015.png)
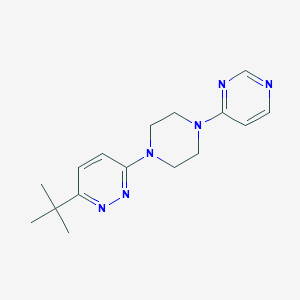
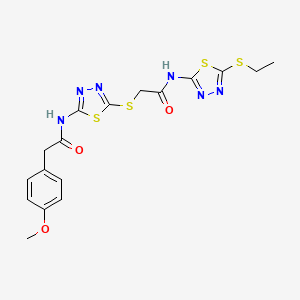
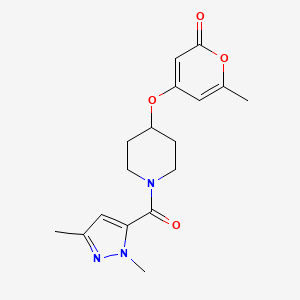
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2600020.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2600023.png)
![3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2600025.png)
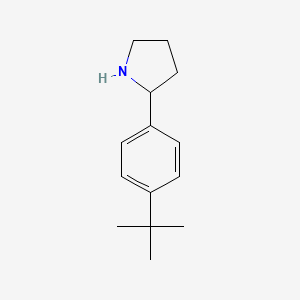
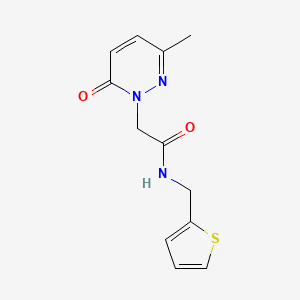

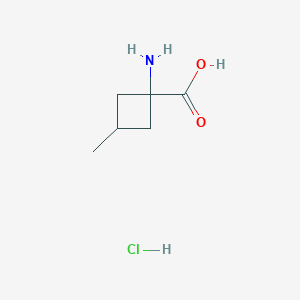
![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2600036.png)